Chol-5-en-24-al-3beta-ol
Overview
Description
Vitamin D3, also known as cholecalciferol, is a secosteroid that plays a crucial role in calcium and phosphorus metabolism, bone health, and immune function. Derivatives of Vitamin D3 are modified forms of this compound that have been developed to enhance its biological activity, stability, and therapeutic potential. These derivatives are used in various fields, including medicine, cosmetics, and nutrition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 derivatives typically involves the modification of the parent compound, cholecalciferol. One common method is the hydroxylation of cholecalciferol to produce 25-hydroxyvitamin D3, which is further hydroxylated to form 1,25-dihydroxyvitamin D3. These reactions are usually carried out using specific enzymes or chemical reagents under controlled conditions .
Industrial Production Methods: Industrial production of Vitamin D3 derivatives often involves microbial fermentation, chemical synthesis, or a combination of both. For example, the biotransformation of cholecalciferol using Bacillus cereus has been reported to efficiently produce 25-hydroxyvitamin D3 . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the purification and quantification of these derivatives .
Chemical Reactions Analysis
Types of Reactions: Vitamin D3 derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of cholecalciferol can produce hydroxy and keto derivatives, which have distinct biological activities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .
Major Products Formed: Major products formed from these reactions include 1-hydroxyvitamin D3, 1-ketovitamin D3, pyrocalciferol, and isopyrocalciferol. These products have been shown to enhance immune response and have other therapeutic benefits .
Scientific Research Applications
Vitamin D3 derivatives have a wide range of scientific research applications:
Chemistry: Used as reagents in various chemical reactions and analytical techniques.
Biology: Studied for their role in cellular differentiation, proliferation, and apoptosis.
Medicine: Used in the treatment of conditions like osteoporosis, rickets, and certain cancers.
Industry: Incorporated into cosmetic formulations for skin protection and anti-aging benefits.
Mechanism of Action
Vitamin D3 derivatives exert their effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements in the DNA. This complex modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
- Vitamin D2 (ergocalciferol)
- 1α,25-dihydroxyvitamin D3
- 2α-substituted vitamin D derivatives (e.g., O2C3, O1C3)
Vitamin D3 derivatives stand out due to their higher potency, better stability, and broader range of therapeutic applications compared to other forms of vitamin D.
Properties
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDPIQLKVFPBU-OLSVQSNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306986 | |
Record name | (3β)-3-Hydroxychol-5-en-24-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-33-9 | |
Record name | (3β)-3-Hydroxychol-5-en-24-al | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27460-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β)-3-Hydroxychol-5-en-24-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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